2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines a cyclopentyloxy group, an isonicotinamide moiety, and a 1,2,4-oxadiazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the propyl chain: The 3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl group can be synthesized by reacting the oxadiazole intermediate with a suitable alkylating agent.
Coupling with isonicotinamide: The final step involves coupling the 3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl intermediate with isonicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for conditions where modulation of specific biological pathways is desired.
Industry: The compound could find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Receptor interaction: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Pathway modulation: The compound might affect specific biochemical pathways, altering the production or activity of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)isonicotinamide: Similar structure but with an ethyl instead of a propyl chain.
2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)butyl)isonicotinamide: Similar structure but with a butyl instead of a propyl chain.
2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide: Similar structure but with a methyl instead of a propyl chain.
Uniqueness
The uniqueness of 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopentyloxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-20-15(24-21-12)7-4-9-19-17(22)13-8-10-18-16(11-13)23-14-5-2-3-6-14/h8,10-11,14H,2-7,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHKZRREJCZHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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